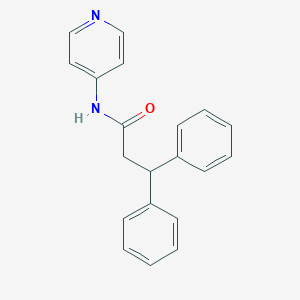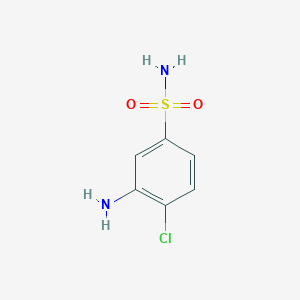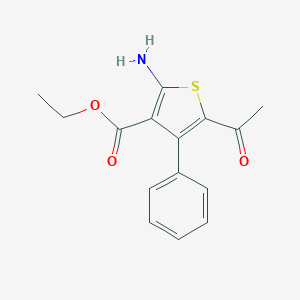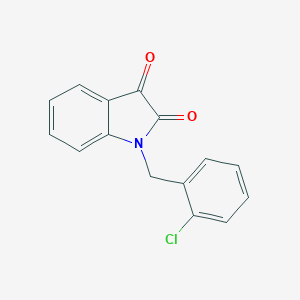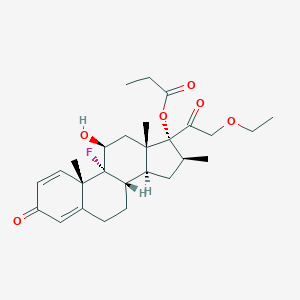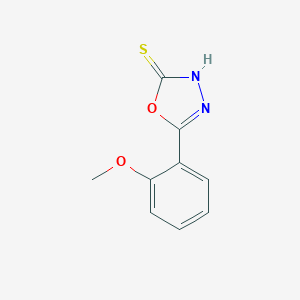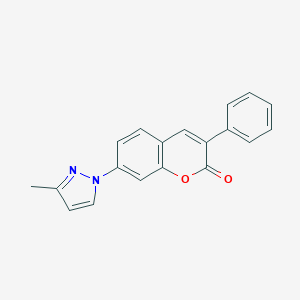
7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as MPB, this compound is a derivative of 2H-1-benzopyran-2-one and has been synthesized using various methods.
作用機序
The mechanism of action of MPB is not fully understood. However, studies have shown that MPB inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes. MPB has also been reported to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are involved in the regulation of cell growth and survival. Additionally, MPB has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
MPB has been reported to have various biochemical and physiological effects. In vitro studies have shown that MPB inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. MPB has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the production of nitric oxide and prostaglandins, respectively. In addition, MPB has been reported to induce apoptosis in cancer cells and improve glucose tolerance and insulin sensitivity in animal models.
実験室実験の利点と制限
One of the advantages of using MPB in lab experiments is its potential as a therapeutic agent for various diseases. MPB has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a potential candidate for drug development. Another advantage is its availability and relatively low cost compared to other compounds. However, one of the limitations of using MPB in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on MPB. One of the future directions is the development of novel MPB derivatives with improved pharmacokinetic and pharmacodynamic properties. Another future direction is the investigation of the mechanism of action of MPB in different cell types and disease models. Additionally, the potential of MPB as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases, can be explored. Finally, the development of targeted drug delivery systems for MPB can be investigated to improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPB can be achieved using various methods, and its scientific research applications include anti-inflammatory, anti-tumor, and anti-diabetic properties. The mechanism of action of MPB is not fully understood, but it has been reported to inhibit the activation of NF-κB, phosphorylation of ERK and JNK, and activate the AMPK pathway. MPB has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on MPB have been identified, including the development of novel derivatives, investigation of the mechanism of action, exploration of its potential as a therapeutic agent for other diseases, and development of targeted drug delivery systems.
合成法
Several methods have been reported for the synthesis of 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 3-phenyl-2H-chromen-2-one in the presence of a coupling agent and a base. Another method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide with 3-phenyl-2H-chromen-2-one in the presence of a coupling agent and a base. These methods have been reported to yield MPB with good yields and purity.
科学的研究の応用
MPB has been extensively studied for its potential applications in various fields. In the field of medicine, MPB has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have shown that MPB inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes, making it a potential therapeutic agent for inflammatory diseases. MPB has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-tumor agent. In addition, MPB has been reported to improve glucose tolerance and insulin sensitivity, making it a potential anti-diabetic agent.
特性
CAS番号 |
6025-18-9 |
|---|---|
製品名 |
7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one |
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC名 |
7-(3-methylpyrazol-1-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C19H14N2O2/c1-13-9-10-21(20-13)16-8-7-15-11-17(14-5-3-2-4-6-14)19(22)23-18(15)12-16/h2-12H,1H3 |
InChIキー |
HATLMHBLUAELGS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
正規SMILES |
CC1=NN(C=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
その他のCAS番号 |
34742-12-6 6025-18-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



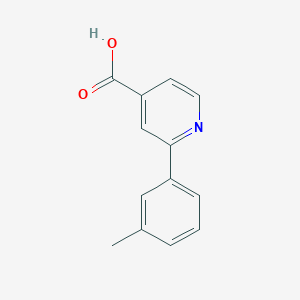
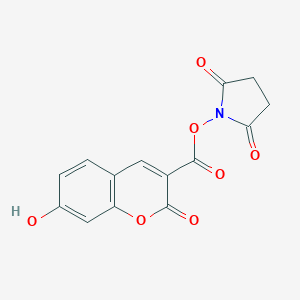
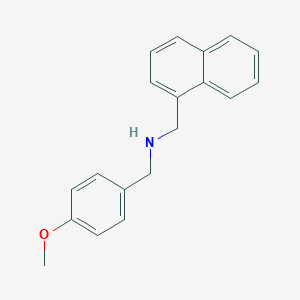
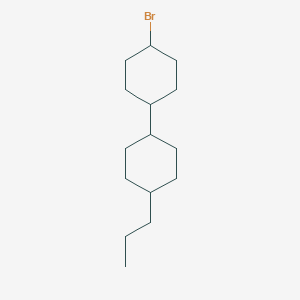
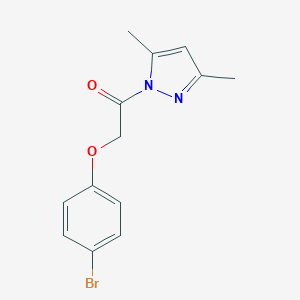
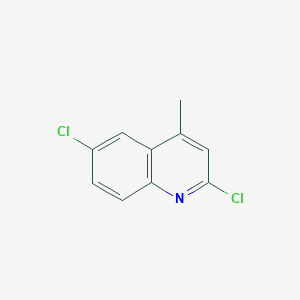
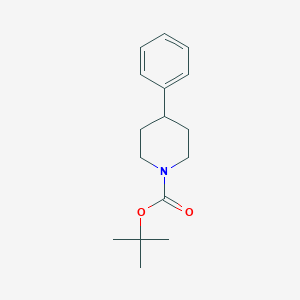
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
